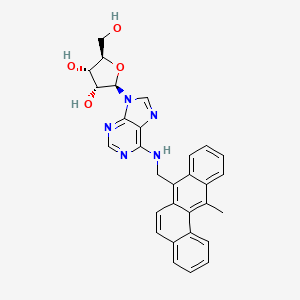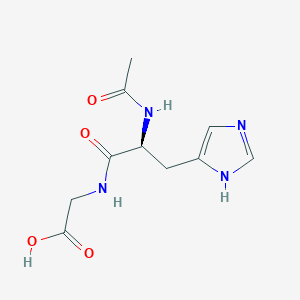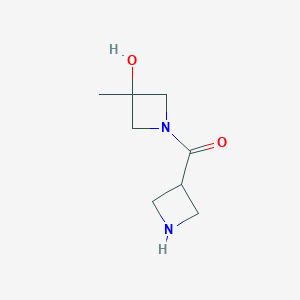![molecular formula C11H11N3O B15219292 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with an amino group at the 3-position and a methyl group at the 6’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Bipyridine Core: The bipyridine core can be constructed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amino and Methyl Groups: The amino group can be introduced through a nucleophilic substitution reaction, while the methyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production methods for 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
3-Amino-2H-[1,3’-bipyridin]-2-one: Lacks the methyl group at the 6’-position.
6’-Methyl-2H-[1,3’-bipyridin]-2-one: Lacks the amino group at the 3-position.
2H-[1,3’-bipyridin]-2-one: Lacks both the amino and methyl groups.
Uniqueness
3-Amino-6’-methyl-2H-[1,3’-bipyridin]-2-one is unique due to the presence of both the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
3-amino-1-(6-methylpyridin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3 |
InChIキー |
XSDAHRXPBRUBFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)N2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)


![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
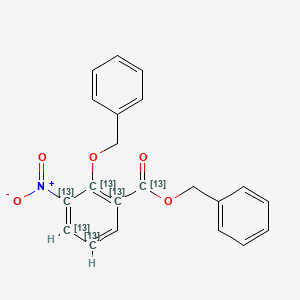
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
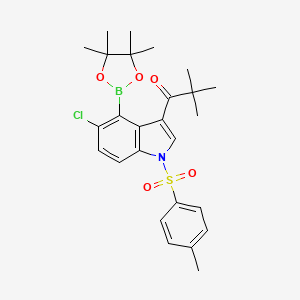
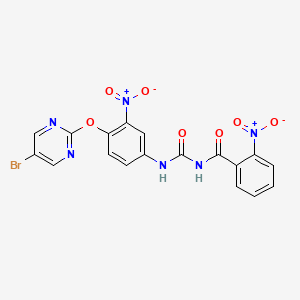
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
